[2-(4-METHOXYPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
Description
[2-(4-METHOXYPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic compound that features a combination of methoxyphenyl, phenyl, and tetrazole groups
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C23H23N5O2/c1-29-21-12-10-18(11-13-21)14-15-24-17-19-6-5-9-22(16-19)30-23-25-26-27-28(23)20-7-3-2-4-8-20/h2-13,16,24H,14-15,17H2,1H3 |
InChI Key |
JZQCTBSJSCQHPH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-METHOXYPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps:
Formation of the Tetrazole Group: This can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Methoxyphenyl Group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to the presence of the tetrazole group.
Biology
Enzyme Inhibition: The methoxyphenyl group can inhibit monoamine oxidase, making it a candidate for studying enzyme inhibition.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its complex structure and multiple functional groups.
Industry
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors. The methoxyphenyl group can inhibit monoamine oxidase, while the tetrazole group can mimic carboxylic acids and interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group and is used in organic synthesis.
Tetrazole Derivatives: Compounds like 2,5-di(2H-tetrazol-5-yl)terephthalic acid share the tetrazole group and are used in material science.
Uniqueness
The uniqueness of [2-(4-METHOXYPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
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